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Compound of Interest

Compound Name: 1-Ethyl-1H-indole

Cat. No.: B078091

This guide provides a comprehensive overview of the key spectroscopic data for 1-Ethyl-1H-
indole (Ci0H11N), a significant heterocyclic compound in chemical research and drug
development. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols for these
analyses.

Spectroscopic Data

The structural elucidation of 1-Ethyl-1H-indole is supported by a combination of spectroscopic
techniques. The quantitative data obtained from *H NMR, 13C NMR, IR, and MS are
summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 1-Ethyl-1H-indole

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b078091?utm_src=pdf-interest
https://www.benchchem.com/product/b078091?utm_src=pdf-body
https://www.benchchem.com/product/b078091?utm_src=pdf-body
https://www.benchchem.com/product/b078091?utm_src=pdf-body
https://www.benchchem.com/product/b078091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

7.62 d 1H H-4

7.51 d 1H H-7

7.18 t 1H H-6

7.09 t 1H H-5

7.05 d 1H H-2

6.48 d 1H H-3

4.15 q 2H N-CH:z

1.45 t 3H CHs

Disclaimer: The *H NMR data presented is predicted as experimental data was not readily

available in the searched public databases.

Table 2: Predicted 3C NMR Spectroscopic Data for 1-Ethyl-1H-indole
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Chemical Shift (8) ppm Assignment
135.9 C-7a
128.5 C-3a
128.3 C-2
121.3 C-5
120.9 C-6
119.2 C-4
109.3 C-7
100.9 C-3
41.6 N-CH2
15.3 CHs

Disclaimer: The 3C NMR data presented is predicted as experimental data was not readily
available in the searched public databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
for 1-Ethyl-1H-indole would be expected to show the following characteristic absorption
bands.

Table 3: Characteristic IR Absorption Bands for 1-Ethyl-1H-indole
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
3100-3000 Medium C-H Stretch Aromatic C-H

_ Aliphatic C-H (CHs,
2975-2925 Medium-Strong C-H Stretch
CHz2)
1615-1580 Medium C=C Stretch Aromatic Ring
1490-1450 Medium-Strong C=C Stretch Aromatic Ring
1470-1450 Medium C-H Bend Aliphatic C-H (CH-2)
1380-1370 Medium C-H Bend Aliphatic C-H (CH5)
C-H Bend (out-of- ortho-disubstituted

750-700 Strong

plane)

benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (El) mass spectrum of 1-Ethyl-1H-indole shows a

prominent molecular ion peak and characteristic fragment ions.[1]

Table 4. Mass Spectrometry Data (GC-MS, EIl) for 1-Ethyl-1H-indole[1]

m/z Relative Intensity (%) Assignment

145 50.06 [M]* (Molecular lon)
130 99.99 [M-CHs]*

131 14.52 [M-CH_z]*

89 23.53 [C7Hs]*

77 13.02 [CeHs]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a liquid sample
like 1-Ethyl-1H-indole. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-1H-indole in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCIs). Add a small amount of an internal standard, such as
tetramethylsilane (TMS), for chemical shift referencing (0O ppm).

o Data Acquisition: Transfer the solution to a clean NMR tube. Acquire *H and 3C NMR
spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

o Data Processing: Process the acquired free induction decay (FID) by applying a Fourier
transform. Phase the resulting spectrum and perform baseline correction. Calibrate the
chemical shift scale using the TMS signal. Integrate the peaks in the *H NMR spectrum to
determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a drop of 1-Ethyl-1H-indole between
two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.

» Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR
spectrometer. Record the spectrum, typically in the range of 4000-400 cm~1.

o Data Processing: The instrument software will perform a Fourier transform of the
interferogram to produce the infrared spectrum. Identify and label the significant absorption
bands.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1-Ethyl-1H-indole in a volatile organic
solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the solution into a gas chromatograph-
mass spectrometer (GC-MS). The sample is vaporized and separated on the GC column
before entering the mass spectrometer. For electron ionization (El), an electron beam with a
typical energy of 70 eV is used to ionize the sample.
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o Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z). The detector records the abundance of each ion. Analyze the resulting

mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Ethyl-1H-indole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078091#spectroscopic-data-nmr-ir-ms-of-1-ethyl-1h-
indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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